2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid
Overview
Description
“2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid” is a unique chemical compound. It is also known as 2- {3- [ (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3 (2H)-dione . The compound has a linear formula of C19H14N2O5 .
Molecular Structure Analysis
The molecular structure of “2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid” is complex. The compound has a molecular weight of 233.22 g/mol . The InChI string representation of the molecule is InChI=1S/C12H11NO4/c1-2-9 (12 (16)17)13-10 (14)7-5-3-4-6-8 (7)11 (13)15/h3-6,9H,2H2,1H3, (H,16,17) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.22 g/mol . The topological polar surface area is 74.7 Ų . The compound has a rotatable bond count of 3 .Scientific Research Applications
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid: A Comprehensive Analysis of Scientific Research Applications
Synthesis of New Molecules: Isoindoline-1,3-dione derivatives are pivotal in the synthesis of new molecules due to their reactivity and versatility. Recent research from 2015 to 2023 has focused on the synthesis of isoindolines-1,3-diones molecules, highlighting their significance in designing new compounds with potential applications across various fields .
Antimicrobial Activity: The antimicrobial properties of isoindoline-1,3-dione derivatives have been explored, with studies demonstrating their effectiveness against certain strains of bacteria and fungi. This opens up possibilities for their use in developing new antimicrobial agents .
Analgesic Activity: Isoindoline-1,3-dione derivatives have shown promising results as non-steroidal analgesics. In vivo studies on laboratory mice have indicated that certain derivatives possess high analgesic activity, potentially exceeding that of reference drugs like metamizole sodium .
Cancer Research: N-substituted imides and isoindoline-1,3-dione derivatives have been synthesized and investigated for their cytotoxic effects against blood cancer cell lines. This research is crucial for developing new therapeutic agents for treating various types of cancer .
Biological Activity Studies: The biological properties of isoindoline-1,3-dione derivatives are being compared with other basic systems like phthalimide to understand their potential as analgesics containing various amino residues. This comparative study is essential for identifying the most effective compounds for further development .
Chemical Reactivity Analysis: The reactivity of isoindoline-1,3-dione derivatives is a key area of study, as it determines their potential applications in chemical synthesis and drug development. Understanding their reactivity patterns helps in predicting and enhancing their performance in various reactions .
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c14-9(15)5-8(12(18)19)13-10(16)6-3-1-2-4-7(6)11(13)17/h1-4,8H,5H2,(H,14,15)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEGVHCZUULIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326374 | |
Record name | 2-(1,3-dioxoisoindol-2-yl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid | |
CAS RN |
4443-39-4 | |
Record name | 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)butanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4443-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 527317 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC527317 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,3-dioxoisoindol-2-yl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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